molecular formula C6H2BrF2I B068294 1-Bromo-3,5-difluoro-2-iodobenzene CAS No. 175278-11-2

1-Bromo-3,5-difluoro-2-iodobenzene

Cat. No.: B068294
CAS No.: 175278-11-2
M. Wt: 318.88 g/mol
InChI Key: KJJGFGWQNCPZBG-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-iodobenzene: is an organic compound with the molecular formula C6H2BrF2I and a molecular weight of 318.89 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Mode of Action

It’s known that halogenated aromatic compounds like this can participate in various chemical reactions, including electrophilic aromatic substitution and metal-catalyzed couplings . These reactions can lead to the formation of complex structures that may interact with biological targets.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (31889 g/mol ) and its physical form (off-white to light-yellow powder or crystals ), may influence its pharmacokinetic behavior.

Result of Action

It’s known that the compound can be used as a reactant in the preparation of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones, which are inhibitors of plasminogen . These inhibitors can potentially prevent or treat diseases by controlling the conversion of plasminogen to plasmin, an enzyme involved in blood clot dissolution.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-difluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting from 1,3-difluorobenzene, bromination and iodination can be sequentially performed under controlled conditions to introduce the bromine and iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,5-difluoro-2-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJGFGWQNCPZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334028
Record name 1-Bromo-3,5-difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-11-2
Record name 1-Bromo-3,5-difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluoroiodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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